

Application Notes and Protocols for Dhodh-IN-22 in Animal Models

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preclinical evaluation of **Dhodh-IN-22**, a potent and selective inhibitor of dihydroorotate dehydrogenase (DHODH), in various animal models. The protocols outlined below are based on established methodologies for DHODH inhibitors and specific data available for **Dhodh-IN-22**.

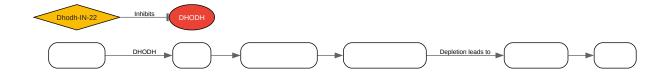
Mechanism of Action

Dhodh-IN-22 is a potent, selective, and orally active inhibitor of dihydroorotate dehydrogenase (DHODH), with an IC50 value of 0.3 nM.[1] DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[2][3] By inhibiting DHODH, **Dhodh-IN-22** disrupts this pathway, leading to a depletion of the pyrimidine nucleotide pool. This, in turn, results in cell cycle arrest and apoptosis, particularly in rapidly proliferating cells such as cancer cells that are highly dependent on de novo pyrimidine synthesis.[2][3]

Signaling Pathway of DHODH Inhibition

The inhibition of DHODH by **Dhodh-IN-22** directly impacts the pyrimidine synthesis pathway, which is crucial for cell proliferation.





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Caption: Inhibition of DHODH by **Dhodh-IN-22** blocks pyrimidine synthesis.

Quantitative Data Summary

The following tables summarize the in vivo dosage, administration, and pharmacokinetic parameters of **Dhodh-IN-22** in animal models.

Table 1: In Vivo Efficacy of Dhodh-IN-22 in a Mouse

Xenograft Model

Animal Model	Cell Line	Dosage (mg/kg)	Route	Schedul e	Duratio n	Key Finding s	Referen ce
NSG Mice	MOLM- 13	1.9, 3.75, 7.5	PO	QD	5 days	Significa nt tumor growth inhibition (ΔTGI% of 71, 76, and 79% respectiv ely) with no significan t impact on body weight.[1]	[2]



Table 2: Pharmacokinetic Parameters of Dhodh-IN-22 in

Mice and Rats

Species	Dose (mg/kg)	Route	T½ (h)	Cmax (ng/mL)	AUC (ng·h/m L)	Bioavail ability (%)	Referen ce
Mouse	2	IV	-	-	-	-	[2]
Mouse	10	РО	-	-	-	High	[2]
Rat	2	IV	-	-	-	-	[2]
Rat	10	РО	-	-	-	High	[2]

Note: Specific values for T½, Cmax, and AUC were not publicly available in the cited source, but the study reported low clearance and high oral bioavailability in both species.[1]

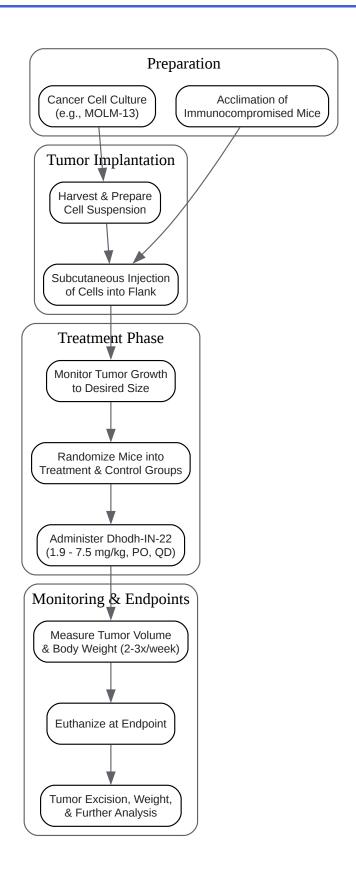
Experimental Protocols

The following protocols provide detailed methodologies for in vivo efficacy and pharmacokinetic studies of **Dhodh-IN-22**.

In Vivo Efficacy Study in a Xenograft Mouse Model

This protocol describes a general workflow for evaluating the anti-tumor efficacy of **Dhodh-IN-**22 in a subcutaneous xenograft mouse model.





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Caption: Workflow for an in vivo efficacy study of **Dhodh-IN-22**.



Materials:

- Dhodh-IN-22
- Vehicle (e.g., proprietary lipid-based formulation, 0.5% methylcellulose)[2][4]
- MOLM-13 human acute myeloid leukemia cells
- Immunocompromised mice (e.g., NOD-SCID or NSG), 6-8 weeks old[2]
- Sterile PBS
- Matrigel (optional)
- Oral gavage needles[5]
- Calipers
- Animal balance

Protocol:

- Cell Culture and Implantation:
 - Culture MOLM-13 cells according to standard protocols.
 - Harvest and resuspend cells in sterile PBS or a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10⁷ cells/mL.
 - Subcutaneously inject 100 μL of the cell suspension into the flank of each mouse.[3]
- Tumor Growth and Randomization:
 - Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week.
 Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.[2]
 - When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and vehicle control groups (n=8-10 mice per group).

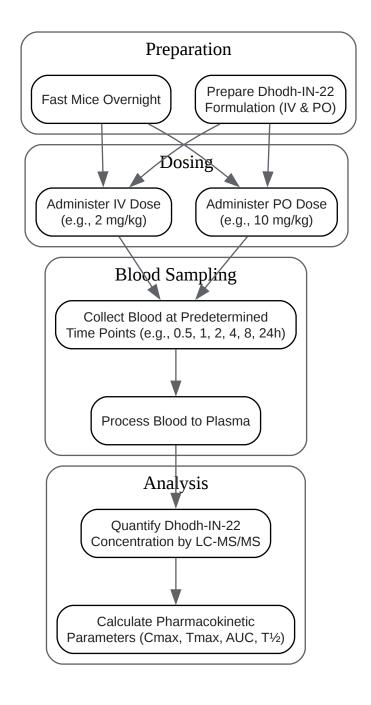


- Dhodh-IN-22 Formulation and Administration:
 - Prepare a stock solution of **Dhodh-IN-22** in a suitable vehicle. For oral administration, a lipid-based formulation or a suspension in 0.5% methylcellulose is commonly used for DHODH inhibitors.[2][4] The final concentration should be calculated based on the desired dosage and an administration volume of 10 mL/kg.
 - Administer **Dhodh-IN-22** orally via gavage at doses of 1.9, 3.75, and 7.5 mg/kg, once daily
 (QD) for 5 consecutive days.[1] The control group receives the vehicle only.
- Monitoring and Endpoint:
 - Monitor animal health and record body weight 2-3 times per week. A body weight loss of over 15-20% may necessitate euthanasia.
 - Continue to measure tumor volume throughout the study.
 - The study endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a set duration.
 - At the endpoint, euthanize the mice according to institutional guidelines.
 - Excise, weigh, and photograph the tumors. Tissues can be collected for further analysis (e.g., histology, Western blotting).[3]

Pharmacokinetic Study in Mice

This protocol provides a general framework for assessing the pharmacokinetic profile of **Dhodh-IN-22** in mice.





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